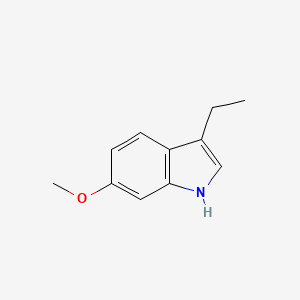

3-ethyl-6-methoxy-1H-indole

Description

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry. Comprising a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, this scaffold is a ubiquitous motif found in a vast array of natural products and synthetic compounds with significant biological activities. ijpsr.info This article delves into the chemical context of a specific derivative, 3-ethyl-6-methoxy-1H-indole, by exploring the broader landscape of indole chemistry, its historical evolution, its role in drug discovery, the influence of its substituents, and the scientific rationale for its investigation.

The journey of indole research began in the mid-19th century, inextricably linked to the study of the dye indigo. ijpsr.infowikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) using zinc dust. wikipedia.orgcreative-proteomics.com He later proposed its chemical structure in 1869. wikipedia.org Initially, the interest in indole was primarily due to its connection to important dyestuffs. wikipedia.org

However, the 20th century, particularly the 1930s, witnessed a surge in interest as the indole core was identified in numerous crucial alkaloids, including the essential amino acid tryptophan and plant hormones known as auxins. wikipedia.orgcreative-proteomics.com This discovery broadened the scope of indole research from dye chemistry to biology and medicine. A pivotal moment in indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains one of the most reliable ways to create substituted indoles. wikipedia.orgcreative-proteomics.com Over the decades, research has continued to uncover the multifaceted roles of indole-containing compounds, solidifying their importance and ensuring that indole chemistry remains an active and evolving field of study. wikipedia.org

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. ijpsr.infoa-z.lu The indole ring system is a quintessential example of such a scaffold. ijpsr.infoa-z.luresearchgate.net Its unique structure allows it to mimic the structure of proteins and bind to various enzymes and receptors. ijpsr.info

The structural versatility of the indole core, which allows for substitutions at multiple positions, enables the creation of large libraries of compounds with diverse pharmacological profiles. mdpi.com This has led to the development of numerous FDA-approved drugs containing the indole moiety for a wide range of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antihypertensive agents. ijpsr.infomdpi.com The ability of indole derivatives to target diverse biological pathways makes them invaluable in addressing significant healthcare challenges, such as drug-resistant cancers and chronic diseases. mdpi.com Researchers are continuously exploring the potential of this scaffold in designing novel therapeutic agents. a-z.luresearchgate.net

The biological activity of an indole derivative is profoundly influenced by the nature and position of its substituents. mdpi.com Medicinal chemists strategically modify the indole ring to enhance potency, selectivity, and pharmacokinetic properties. The substituents at the C3 and C6 positions, as seen in this compound, are particularly significant.

The C3-Position: The C3 position of the indole ring is a common site for substitution and is crucial for the biological activity of many indole derivatives. mdpi.com Alkyl groups, such as the ethyl group in the target compound, can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes. The introduction of various substituents at this position has been shown to be a key strategy in developing potent therapeutic agents. For instance, C3-substituted indoles are effective as anticancer, antimicrobial, and antioxidant agents. mdpi.com

The C6-Position: The benzene portion of the indole ring can also be substituted to modulate activity. A methoxy (B1213986) group (-OCH3) at the C6 position is an electron-donating group. chim.it This substituent can alter the electron density of the indole ring system, influencing its reactivity and binding interactions with biological targets. vulcanchem.com Methoxy-substituted indoles have been investigated for a range of biological activities, including antifungal and anticancer properties. mdpi.commdpi.com For example, a methoxy-substituted indole curcumin (B1669340) derivative demonstrated potent anticancer activity against several cell lines. mdpi.com The presence of a methoxy group can also impact the metabolic stability of the compound. vulcanchem.com

The interplay between substituents at different positions is a key aspect of structure-activity relationship (SAR) studies, which aim to optimize the therapeutic potential of indole-based compounds. wisdomlib.org

While direct and extensive research on this compound is not widely published, the rationale for its investigation can be inferred from studies on closely related analogues. The synthesis and study of such a molecule are driven by the quest to understand how specific combinations of substituents on the indole scaffold affect its chemical and biological properties.

Research on related compounds provides a strong basis for the scientific interest in this compound. For example, the synthesis of This compound-2-carboxylic acid has been documented as part of research programs aimed at developing allosteric modulators for cannabinoid receptors. acs.org In these studies, the ethyl group at the C3 position and the methoxy group at the C6 position were key structural features being systematically evaluated to understand their impact on binding affinity and functional activity at the receptor. acs.org

Furthermore, the general synthetic accessibility of substituted indoles allows researchers to create novel derivatives for biological screening. researchgate.net The combination of an ethyl group at C3 and a methoxy group at C6 represents a unique chemical entity whose properties cannot be fully predicted without empirical investigation. Academic research into this specific compound would likely focus on:

Novel Synthesis Methods: Developing efficient and regioselective methods for its synthesis.

Physicochemical Characterization: Thoroughly characterizing its spectroscopic and physicochemical properties.

Biological Screening: Evaluating its activity against a panel of biological targets, drawing inspiration from the known activities of other C3- and C6-substituted indoles, such as anticancer, antimicrobial, or neuro-active agents. mdpi.comwisdomlib.org

The investigation of this compound is therefore a logical step in the broader exploration of the chemical space and therapeutic potential of the privileged indole scaffold.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-6-methoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-8-7-12-11-6-9(13-2)4-5-10(8)11/h4-7,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAUHCJBMYDKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Ethyl 6 Methoxy 1h Indole and Its Derivatives

Established Indole (B1671886) Synthesis Methodologies Relevant to the Core Structure

Several classical named reactions provide robust pathways to the indole core. The selection of a particular method often depends on the availability of starting materials and the desired substitution pattern on the final indole product.

Fischer Indole Synthesis Approaches for Indole Ring Formation

The Fischer indole synthesis, discovered in 1883, remains one of the most versatile and widely used methods for constructing the indole nucleus. synarchive.comorganic-chemistry.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and an aldehyde or ketone. synarchive.com

For the synthesis of 3-ethyl-6-methoxy-1H-indole, the logical starting materials for a Fischer synthesis would be (4-methoxyphenyl)hydrazine (B1593770) and butanal or methyl ethyl ketone. The reaction proceeds through the formation of the corresponding hydrazone, followed by a youtube.comyoutube.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. synarchive.com The use of an unsymmetrical ketone like methyl ethyl ketone can potentially lead to two regioisomeric products, although reaction conditions can often be optimized to favor one over the other. researchgate.net

Table 1: Key Parameters of the Fischer Indole Synthesis for this compound

| Reactant 1 | Reactant 2 | Catalyst | Key Transformation | Product |

| (4-methoxyphenyl)hydrazine | Butanal | Brønsted or Lewis Acid (e.g., H₂SO₄, ZnCl₂) | Formation of hydrazone followed by intramolecular cyclization | This compound |

| (4-methoxyphenyl)hydrazine | Methyl ethyl ketone | Brønsted or Lewis Acid (e.g., H₂SO₄, ZnCl₂) | Formation of hydrazone followed by intramolecular cyclization | 2-Methyl-3-ethyl-6-methoxy-1H-indole and/or 3-ethyl-2-methyl-6-methoxy-1H-indole |

Hemetsberger-Knittel Indole Synthesis and Variations

The Hemetsberger-Knittel synthesis offers a route to indole-2-carboxylic esters via the thermal decomposition of α-azido-β-arylacrylates. youtube.comtaylorandfrancis.com These precursors are typically prepared from the condensation of an aromatic aldehyde with an α-azidoester.

In the context of synthesizing a 6-methoxy substituted indole, 4-methoxybenzaldehyde (B44291) would be the appropriate starting material. Condensation with ethyl azidoacetate would yield ethyl 2-azido-3-(4-methoxyphenyl)acrylate. Subsequent thermolysis of this intermediate leads to the formation of ethyl 6-methoxy-1H-indole-2-carboxylate. nih.gov While this method directly furnishes a 6-methoxyindole (B132359), the C-3 position is unsubstituted. Therefore, subsequent functionalization would be necessary to introduce the ethyl group.

Table 2: Hemetsberger-Knittel Synthesis of a 6-Methoxyindole Precursor

| Starting Aldehyde | Reagent | Intermediate | Reaction Condition | Product |

| 4-Methoxybenzaldehyde | Ethyl azidoacetate | Ethyl 2-azido-3-(4-methoxyphenyl)acrylate | Thermolysis | Ethyl 6-methoxy-1H-indole-2-carboxylate |

Japp-Klingemann Indole Synthesis Applications

A relevant example is the synthesis of ethyl 6-methoxy-3-methylindole-2-carboxylate, a close analog of the target structure. orgsyn.org In this synthesis, m-anisidine (B1676023) is diazotized and then reacted with ethyl α-ethylacetoacetate. The resulting azo-ester intermediate is then heated in the presence of ethanolic HCl to induce Fischer indolization, affording a mixture of the 6-methoxy and 4-methoxy isomers, with the 6-methoxy product being predominant. orgsyn.org A similar strategy employing ethyl 2-propylacetoacetate could potentially lead to the 3-ethyl-6-methoxyindole core.

Table 3: Japp-Klingemann/Fischer Synthesis of a Substituted 6-Methoxyindole

| Arylamine | β-Keto Ester | Key Intermediate | Cyclization Condition | Product |

| m-Anisidine | Ethyl α-ethylacetoacetate | Azo-ester intermediate | Ethanolic HCl, heat | Ethyl 6-methoxy-3-methylindole-2-carboxylate (major) |

Regioselective Functionalization Techniques for the Indole Nucleus

An alternative synthetic approach involves the modification of a pre-existing indole scaffold. The high electron density of the indole ring makes it susceptible to electrophilic substitution, with the C-3 position being the most reactive site. rsc.org

C-3 Functionalization Methods for Ethyl Group Introduction

The introduction of an ethyl group at the C-3 position of a 6-methoxy-1H-indole can be achieved through several methods.

Friedel-Crafts Acylation followed by Reduction: A common and reliable method involves the Friedel-Crafts acylation of 6-methoxy-1H-indole with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst. acs.org This reaction typically occurs with high regioselectivity at the C-3 position to yield 3-propionyl-6-methoxy-1H-indole. Subsequent reduction of the ketone functionality, for instance, using a Wolff-Kishner or Clemmensen reduction, would furnish the desired this compound.

Vilsmeier-Haack Formylation followed by Wittig Reaction and Reduction: The Vilsmeier-Haack reaction introduces a formyl group at the C-3 position of the indole ring using a Vilsmeier reagent (e.g., POCl₃/DMF). chemistrysteps.com The resulting 6-methoxy-1H-indole-3-carbaldehyde can then be subjected to a Wittig reaction with an ethylidene phosphorane to form a 3-(prop-1-en-1-yl)-6-methoxy-1H-indole. Subsequent catalytic hydrogenation of the double bond would yield the target this compound.

Table 4: C-3 Ethylation Strategies for 6-Methoxy-1H-indole

| Starting Material | Reagents | Intermediate(s) | Final Product |

| 6-Methoxy-1H-indole | 1. Propionyl chloride, Lewis Acid2. Reduction (e.g., Wolff-Kishner) | 3-Propionyl-6-methoxy-1H-indole | This compound |

| 6-Methoxy-1H-indole | 1. POCl₃, DMF2. Ethyltriphenylphosphonium bromide, base3. H₂, catalyst | 6-Methoxy-1H-indole-3-carbaldehyde, 3-(prop-1-en-1-yl)-6-methoxy-1H-indole | This compound |

C-6 Functionalization Methods for Methoxy (B1213986) Group Introduction on the Indole Ring

Introducing a methoxy group at the C-6 position of a 3-ethyl-1H-indole is a more challenging transformation due to the generally lower reactivity of the benzene (B151609) portion of the indole ring compared to the pyrrole (B145914) ring.

Electrophilic Aromatic Substitution: Direct electrophilic methoxylation is generally not feasible. A multi-step sequence is often required. For example, nitration of 3-ethyl-1H-indole could potentially yield a mixture of nitroindoles, including the 6-nitro derivative. Separation of the desired isomer, followed by reduction of the nitro group to an amine, diazotization, and subsequent reaction with methanol (B129727) or a methoxide (B1231860) source, could provide the 6-methoxyindole. However, the regioselectivity of the initial nitration step can be difficult to control.

Nucleophilic Aromatic Substitution: If a 6-halo-3-ethyl-1H-indole is available, a nucleophilic aromatic substitution reaction with a methoxide source could be employed. beilstein-journals.org This reaction is often facilitated by the presence of electron-withdrawing groups on the ring or through the use of a copper or palladium catalyst.

Table 5: Potential C-6 Methoxylation Strategies for 3-Ethyl-1H-indole

| Starting Material | General Strategy | Key Steps | Potential Challenges |

| 3-Ethyl-1H-indole | Electrophilic Aromatic Substitution | Nitration → Reduction → Diazotization → Methoxylation | Poor regioselectivity in the nitration step, harsh reaction conditions. |

| 6-Halo-3-ethyl-1H-indole | Nucleophilic Aromatic Substitution | Reaction with sodium methoxide, potentially with a catalyst | Availability of the starting 6-halo-3-ethyl-1H-indole. |

N-1 Position Functionalization Strategies and their Impact on the this compound Scaffold

The nitrogen atom at the 1-position of the indole ring offers a prime site for synthetic modification. Functionalization at this position can significantly alter the electronic properties of the indole ring system, influence its metabolic stability, and provide a handle for the introduction of diverse functional groups. Common N-1 functionalization strategies for indoles, which are applicable to the this compound scaffold, include N-alkylation, N-arylation, and N-acylation.

N-Alkylation: The introduction of an alkyl group at the N-1 position is a fundamental transformation. Classical methods often involve the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. rsc.org More contemporary and milder conditions have also been developed. The choice of base and solvent can be crucial for achieving high yields and selectivity. For instance, cesium carbonate (Cs₂CO₃) has been shown to be an effective base for the N-acylation of indoles, a reaction that can be adapted for N-alkylation. nih.gov

N-Arylation: The formation of a C-N bond between the indole nitrogen and an aryl group is typically achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are prominent examples. Copper-catalyzed N-arylation of indoles with aryl halides provides a direct route to N-arylindoles. acs.org Palladium-catalyzed methods also offer a versatile approach, often with a broader substrate scope and milder reaction conditions. nih.gov The electronic nature of the aryl halide and the indole substrate can influence the reaction efficiency.

N-Acylation: The introduction of an acyl group at the N-1 position can serve as a protecting group strategy or to introduce a ketone functionality. N-acylation can be achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base. Thioesters have also been explored as an acyl source for the chemoselective N-acylation of indoles. nih.gov These reactions are often high-yielding and can be performed under relatively mild conditions. A straightforward protocol for the N-acylation of indole-3-alkanoic acid esters involves the use of an acid chloride with a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

The functionalization at the N-1 position can have a profound impact on the reactivity of other positions on the indole ring. For example, the presence of an electron-withdrawing group at the N-1 position can deactivate the pyrrole ring towards electrophilic substitution. Conversely, an electron-donating group can enhance its reactivity.

| Functionalization | Reagents | Conditions | Impact on Scaffold |

| N-Alkylation | Alkyl halide, NaH | THF, 0 °C to rt | Modulates lipophilicity and steric hindrance. |

| N-Arylation | Aryl halide, CuI, ligand | Dioxane, base, heat | Introduces aromatic systems, potential for extended conjugation. |

| N-Acylation | Acyl chloride, Et₃N, DMAP | DCM, rt | Serves as a protecting group, influences electronic properties. |

Selective Halogenation Strategies for Indole Derivatives (e.g., Bromination)

Halogenated indoles are valuable intermediates in organic synthesis, serving as precursors for cross-coupling reactions to introduce further molecular complexity. The regioselectivity of halogenation on the indole scaffold is highly dependent on the reaction conditions and the substitution pattern of the indole ring. For 6-methoxyindole derivatives, the electron-donating methoxy group can influence the position of electrophilic attack.

Bromination is a common halogenation reaction for indoles. The use of N-bromosuccinimide (NBS) is a popular method for the bromination of indoles. The solvent and other additives can play a key role in directing the regioselectivity. For instance, a review on methoxy-activated indoles discusses various halogenation conditions. chim.it The C-3 position of indole is generally the most nucleophilic and prone to electrophilic attack. However, in 3-substituted indoles like this compound, the C-2, C-4, C-5, and C-7 positions are potential sites for halogenation. The presence of the methoxy group at C-6 directs electrophilic substitution to the C-5 and C-7 positions. The outcome of the reaction can be a mixture of isomers, and achieving high regioselectivity can be challenging.

| Position | Reagent | Conditions | Factors Influencing Selectivity |

| C-2 | NBS | MeCN | Presence of a directing group at N-1. |

| C-4/C-5/C-7 | NBS or Br₂ | Various solvents | Electronic effects of substituents (e.g., 6-methoxy group), steric hindrance. |

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. For the this compound scaffold, C-H functionalization can be directed to various positions on both the pyrrole and benzene rings.

Transition metal catalysis, particularly with rhodium and palladium, has been extensively used for the C-H functionalization of indoles. mdpi.com The regioselectivity is often controlled by the use of a directing group, typically attached to the N-1 position. This directing group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond, thereby facilitating its activation. For instance, Rh(III)-catalyzed C-H alkylation of indoles with diazo compounds has been shown to be highly regioselective for the C-2 position. mdpi.com

Direct C-H functionalization of the benzene ring of indoles is more challenging due to the lower reactivity of these C-H bonds compared to those on the pyrrole ring. However, with appropriate directing groups and catalytic systems, functionalization at the C-4, C-5, and C-7 positions has been achieved. nih.gov For example, direct C-H cyanation of N-Boc-5-methoxyindole has been shown to occur selectively at the C-4 position. scispace.com

| Position | Catalyst | Directing Group | Reaction Type |

| C-2 | Rh(III) | N-pyridyl, N-pyrimidyl | Alkylation, Arylation |

| C-4 | Pd(II) | N-pivaloyl | Arylation |

| C-7 | Pd(II) | N-pivaloyl | Arylation |

Advanced Synthetic Approaches and Green Chemistry Considerations

Palladium-Catalyzed Reactions in the Synthesis of Substituted Indoles

Palladium catalysis has revolutionized the synthesis of substituted indoles, enabling a wide range of C-C and C-N bond-forming reactions with high efficiency and selectivity. These methods are highly applicable to the diversification of the this compound scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are routinely used to introduce aryl, vinyl, and alkynyl groups, respectively, onto halogenated indole precursors. Furthermore, palladium catalysts are employed in direct C-H activation/functionalization reactions, as discussed previously.

A notable application of palladium catalysis is in the construction of the indole ring itself. For example, palladium-catalyzed cyclization reactions of appropriately substituted anilines and alkynes can provide a direct route to functionalized indoles. nih.gov Additionally, palladium-catalyzed reactions can be used to introduce substituents at the C-3 position of the indole ring. nih.gov

One-Pot Synthetic Procedures for this compound Analogues

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings, aligning with the principles of green chemistry. Several one-pot procedures have been developed for the synthesis of substituted indole analogues.

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed based on a Fischer indolisation–indole N-alkylation sequence. rsc.org This approach allows for the rapid generation of a library of diverse indole structures from readily available starting materials. Such a strategy could be adapted for the synthesis of N-1 alkylated derivatives of this compound. Multicomponent reactions involving an indole, an aldehyde, and a third component are also a powerful tool for the one-pot synthesis of complex indole derivatives. researchgate.netresearchgate.net

| Reaction Type | Components | Key Features |

| Fischer Indolisation/N-Alkylation | Aryl hydrazine, ketone, alkyl halide | Rapid, high-yielding, three-component. |

| Multicomponent Condensation | Indole, aldehyde, active methylene (B1212753) compound | Forms multiple bonds in a single operation. |

Chemo- and Regioselectivity in Indole Synthesis

Achieving high levels of chemo- and regioselectivity is a central challenge in the synthesis of substituted indoles, particularly for polysubstituted systems like derivatives of this compound.

The Fischer indole synthesis is a classic and widely used method for constructing the indole core. The reaction involves the acid-catalyzed cyclization of an arylhydrazone. When an unsymmetrical ketone is used, the reaction can potentially yield two different regioisomeric indoles. The regioselectivity of the Fischer indole synthesis is influenced by several factors, including the nature of the acid catalyst, the solvent, and the steric and electronic properties of the substituents on both the arylhydrazine and the ketone. nih.govthermofisher.com Computational studies have been employed to understand and predict the regiochemical outcome of the Fischer indole synthesis. nih.gov For the synthesis of this compound, the reaction of p-methoxyphenylhydrazine with 2-pentanone would be the key step, and controlling the direction of the chim.itchim.it-sigmatropic rearrangement is crucial for obtaining the desired 6-methoxy regioisomer.

In the functionalization of a pre-existing indole scaffold, chemo- and regioselectivity are also critical. For example, in the N-1 functionalization of indoles, achieving selectivity for N-functionalization over C-functionalization, particularly at the nucleophilic C-3 position, is important. The choice of reaction conditions, such as the base and solvent, can significantly influence this selectivity. rsc.org

Sustainable Synthesis Methodologies

The development of environmentally benign synthetic routes to indole derivatives is a key focus of green chemistry. For a molecule such as this compound, sustainable methodologies can be applied to both the formation of the indole nucleus and the introduction of substituents. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional methods.

Greener Adaptations of the Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole core. Conventionally, it involves the reaction of a phenylhydrazine with an aldehyde or ketone under strong acidic conditions, which can present environmental and safety challenges. wikipedia.orgbyjus.comthermofisher.com A plausible conventional route to this compound is the reaction of 4-methoxyphenylhydrazine with butanal. Sustainable adaptations of this process focus on alternative catalysts and energy sources.

One significant advancement is the use of microwave irradiation. newhaven.edu Microwave-assisted organic synthesis can dramatically reduce reaction times, often leading to higher yields and cleaner reactions with fewer byproducts. newhaven.edu This technique, when applied to the Fischer indole synthesis, can minimize the need for large volumes of solvents and strong, corrosive acids. newhaven.edu Similarly, conductively heated sealed-vessel reactors offer an alternative to microwave reactors, providing efficient and rapid heating, which aligns with the principles of green chemistry by improving energy efficiency. newhaven.edu

The following table summarizes various catalytic systems that have been applied to the Fischer indole synthesis, which could be adapted for the synthesis of this compound.

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Zeolite-HY | Chloroform, 60°C, 4 hrs | Heterogeneous, reusable catalyst. | researchgate.net |

| Montmorillonite K10 | Chloroform, 60°C, 4 hrs | Readily available, inexpensive clay catalyst. | researchgate.net |

| Phosphomolybdic acid | Chloroform, 60°C, 4 hrs | High yield, recyclable catalyst. | researchgate.net |

| Microwave Irradiation | Glacial acetic acid, 160°C, 20 min | Rapid reaction time, high efficiency. | newhaven.edu |

Sustainable C3-Alkylation Strategies

An alternative green approach to this compound involves the direct alkylation of a pre-synthesized 6-methoxy-1H-indole core at the C3 position. Traditional alkylation methods often rely on hazardous alkyl halides and strong bases, generating significant salt waste. Modern, sustainable methods seek to overcome these limitations through hydrogen autotransfer or borrowing hydrogen strategies. nih.govresearchgate.net

In this context, alcohols can be used as green alkylating agents, with water being the only byproduct. researchgate.net This process can be catalyzed by transition metals, such as manganese, which are more abundant and less toxic than precious metal catalysts like palladium or iridium. nih.gov The manganese-catalyzed dehydrogenation of an alcohol (in this case, ethanol (B145695) or a precursor) in the presence of 6-methoxy-1H-indole would lead to the formation of the desired this compound. nih.gov This methodology offers high atom economy and avoids the use of stoichiometric amounts of hazardous reagents. nih.govresearchgate.net

Solvent-free conditions for C3-alkylation have also been explored. The direct reaction of indoles with alcohols in the presence of a simple base like potassium hydroxide (B78521) under solvent-free conditions represents a highly environmentally benign and safe strategy. researchgate.net This approach eliminates the need for both hazardous alkylating agents and toxic, expensive transition metal catalysts. researchgate.net

Below is a summary of sustainable C3-alkylation approaches applicable to the synthesis of this compound.

| Methodology | Alkylating Agent | Catalyst/Reagent | Key Advantages | Reference |

|---|---|---|---|---|

| Manganese-Catalyzed Dehydrogenation | Benzyl (B1604629) alcohols / 2-arylethanols | Manganese-based catalyst | Use of a non-precious metal catalyst, high atom economy. | nih.gov |

| Hydrogen Autotransfer | Alcohols | Potassium hydroxide (KOH) | Solvent-free, avoids transition metal catalysts and hazardous alkyl halides. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 6 Methoxy 1h Indole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and environment of atoms within a molecule. For 3-ethyl-6-methoxy-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a definitive assignment of all proton and carbon signals.

¹H NMR Analysis for Proton Environment and Connectivity

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring atoms. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, aromatic protons typically resonate in the downfield region (around 6.5-8.0 ppm) due to the deshielding effect of the ring current. The ethyl and methoxy (B1213986) group protons will appear in the upfield region.

The multiplicity of each signal, governed by spin-spin coupling, reveals the number of adjacent protons. For example, the methylene (B1212753) protons (-CH₂-) of the ethyl group are expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group, while the methyl protons (-CH₃) will appear as a triplet, coupling with the two methylene protons. The coupling constant, J, provides further structural information.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | ~8.0 | br s | - |

| H-2 | ~6.9 | s | - |

| H-4 | ~7.5 | d | ~8.5 |

| H-5 | ~6.7 | dd | ~8.5, ~2.2 |

| H-7 | ~6.8 | d | ~2.2 |

| -OCH₃ | ~3.8 | s | - |

| -CH₂CH₃ | ~2.7 | q | ~7.5 |

| -CH₂CH₃ | ~1.3 | t | ~7.5 |

Note: These are predicted values based on known data for similar indole (B1671886) derivatives and may vary slightly in experimental conditions.

¹³C NMR Analysis for Carbon Skeleton Identification

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of attached atoms. Aromatic carbons typically resonate between 100 and 150 ppm, while the carbons of the ethyl and methoxy groups will appear at higher field (lower ppm values).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~122 |

| C-3 | ~115 |

| C-3a | ~128 |

| C-4 | ~120 |

| C-5 | ~110 |

| C-6 | ~157 |

| C-7 | ~95 |

| C-7a | ~137 |

| -OCH₃ | ~56 |

| -CH₂CH₃ | ~18 |

| -CH₂CH₃ | ~14 |

Note: These are predicted values based on known data for similar indole derivatives and may vary slightly in experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for the complete and unambiguous assignment of complex structures like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. For this compound, a COSY spectrum would show a correlation between the methylene and methyl protons of the ethyl group, as well as correlations between adjacent aromatic protons (e.g., H-4 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons. Each cross-peak in an HSQC spectrum links a proton signal on one axis to a carbon signal on the other, confirming the C-H one-bond connectivity. This is crucial for assigning the carbons of the ethyl group and the aromatic C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations from the methoxy protons to C-6, and from the ethyl group protons to C-3 and C-2, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₃NO), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 192.1070 |

| [M+Na]⁺ | 214.0889 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Confirmation

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A sample is first vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a fingerprint for that specific compound. For this compound, GC-MS analysis would provide a retention time characteristic of the compound, and the mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern can be analyzed to confirm the structure. Common fragmentation pathways for indoles involve cleavage of the substituents on the pyrrole (B145914) and benzene (B151609) rings. For instance, the loss of an ethyl radical from the molecular ion is a likely fragmentation pathway. This technique is also highly effective for assessing the purity of a sample, as any impurities will be separated by the GC and detected by the MS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the various functional groups within a molecule. By measuring the absorption of infrared radiation at different frequencies, a unique spectral fingerprint is generated, revealing the characteristic vibrational modes of the molecule's bonds. For this compound, the IR spectrum provides clear evidence for its key structural features, including the indole ring, the ethyl substituent, and the methoxy group.

The analysis of the spectrum is based on the well-established absorption ranges for specific functional groups. The N-H stretching vibration of the indole ring typically appears as a distinct band. Aromatic C-H stretching vibrations are observed at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H bonds of the ethyl and methoxy groups exhibit stretching vibrations just below this threshold. The aromatic C=C bonds within the indole ring give rise to a series of sharp absorption bands in the 1620-1450 cm⁻¹ region. Furthermore, the presence of the methoxy group is confirmed by a characteristic C-O stretching band.

Detailed assignments for the principal absorption bands expected for this compound, based on data from indole and its derivatives, are presented below nih.govresearchgate.netucalgary.caresearchgate.net.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | Indole N-H | 3410 - 3380 |

| C-H Stretch (Aromatic) | Indole Ring C-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Ethyl (-CH₂CH₃) & Methoxy (-OCH₃) | 3000 - 2850 |

| C=C Stretch (Aromatic) | Indole Ring C=C | 1620 - 1450 |

| C-N Stretch | Indole Ring C-N | 1360 - 1310 |

| C-O Stretch | Methoxy (Aryl-O) | 1260 - 1200 |

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not prominently available in the literature, analysis of its close derivatives provides significant insight into the expected solid-state conformation, molecular packing, and intermolecular interactions.

For instance, the crystal structure of a related compound, 5-methoxy-1H-indole-2-carboxylic acid, has been thoroughly investigated. semanticscholar.orgdntb.gov.uanih.govmdpi.com This study reveals that the molecule crystallizes in the monoclinic system and demonstrates the importance of hydrogen bonding in forming its supramolecular architecture. In the crystal lattice, molecules form cyclic dimers through strong O-H···O hydrogen bonds, and these dimers are further linked by N-H···O interactions involving the indole NH group and the methoxy group's oxygen atom semanticscholar.orgmdpi.com.

Another more complex derivative, 9-ethyl-7-methoxy-1-methyl-9H-pyrido[b]indole, has also been characterized crystallographically. researchgate.net This compound adopts a tetragonal crystal system, with its nearly planar carboline ring system being a dominant structural feature. The ethyl group is positioned out of this plane. The crystal packing is stabilized by intermolecular O-H···N hydrogen bonds researchgate.net.

These examples underscore how X-ray crystallography can elucidate the detailed solid-state structures of indole derivatives, revealing crucial information about molecular geometry and the non-covalent interactions that govern crystal packing.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| 5-methoxy-1H-indole-2-carboxylic acid semanticscholar.orgnih.govmdpi.com | Monoclinic | P2₁/c | a = 4.0305 Å, b = 13.0346 Å, c = 17.2042 Å, β = 91.871° |

| 9-ethyl-7-methoxy-1-methyl-9H-pyrido[b]indole researchgate.net | Tetragonal | I4₁/a | a = 14.662 Å, c = 26.049 Å |

Structure Activity Relationship Sar Studies of 3 Ethyl 6 Methoxy 1h Indole Analogues

Positional Isomerism and Substituent Effects on Biological Activity

The strategic placement and nature of substituents on the indole (B1671886) ring are paramount in determining the biological efficacy of 3-ethyl-6-methoxy-1H-indole analogues. Key areas of investigation include the positioning of the methoxy (B1213986) group, the role of the C-3 ethyl group, and the impact of substitutions at the N-1 position.

Influence of Methoxy Group Position (e.g., C-6 vs. C-5) on Pharmacological Profiles

The location of the methoxy group on the indole ring has a profound effect on the biological activity of these compounds. Studies have shown that the methoxy group's position can significantly alter a molecule's interaction with biological targets.

Research has indicated that for certain biological activities, a methoxy group at the C-6 position is more favorable than at other positions. researchgate.netunits.it For instance, in a series of 2-alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino) indole derivatives, the C-6 methoxy substitution was found to be the most favorable for inhibiting cell growth. units.it Conversely, other studies have highlighted the importance of a 5-methoxy substituent for different pharmacological effects. sci-hub.senih.gov For example, in a study of indolyl-pyridinyl-propenones, the 5-methoxy group was crucial for inducing methuosis, a specific type of cell death. nih.gov The difference in activity between 5-methoxy and 6-methoxy isomers underscores the sensitivity of biological targets to the electronic and steric environment of the indole ring. researchgate.netnih.gov

| Compound/Analog | Methoxy Position | Observed Biological Effect | Reference |

| 2-alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino) indole | C-6 | Favorable for cell growth inhibition | units.it |

| Indolyl-pyridinyl-propenones | C-5 | Crucial for inducing methuosis | nih.gov |

| 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide | C-5 | Important for neuroprotective activity | nih.gov |

Role of the Ethyl Group at C-3 in Modulating Biological Activity

The C-3 position of the indole ring is a frequent site for substitution, and the nature of the substituent at this position significantly influences biological activity. rsc.org The ethyl group in this compound is a key determinant of its pharmacological profile.

SAR studies have demonstrated that the size and nature of the alkyl group at C-3 are critical. For instance, in a series of 1H-indole-2-carboxamides investigated as CB1 receptor allosteric modulators, short alkyl groups at the C-3 position were found to enhance potency. nih.gov The activity of dialkylamino analogs was shown to increase from a methyl to an ethyl group and then decline with further extension of the alkyl chain, suggesting a specific spatial requirement in the binding pocket of the receptor. nih.gov This highlights that while an alkyl substituent is often necessary, its optimal size is crucial for effective interaction with the biological target. Modifications of the C-3 side chain, such as introducing different functional groups, have also been shown to modulate antioxidant and cytoprotective activities. nih.gov

Impact of N-1 Substitution (e.g., N-H vs. N-Alkyl/Benzyl) on Activity

Substitution at the N-1 position of the indole nucleus offers another avenue to modulate the biological properties of this compound analogues. The presence of a hydrogen atom (N-H) versus an alkyl or benzyl (B1604629) group can significantly alter a compound's activity.

In some cases, N-1 alkylation or benzylation has been shown to retain or even enhance biological activity. For example, in a series of 3-aroylindoles, analogues with methyl, ethyl, n-propyl, or benzyl groups on the N-1 nitrogen retained activity comparable to the parent N-H compounds. researchgate.netunits.it However, in other contexts, the N-H bond is considered crucial for activity. The hydrogen atom on the indole nitrogen is believed to be key to the Hydrogen Atom Transfer (HAT) mechanism, which is a primary antioxidant mechanism for indoles. nih.gov Studies on (3',4',5'-trimethoxyphenyl)-indolyl-propenone derivatives revealed that N-substituted analogues generally exhibited reduced antiproliferative potency compared to their N-unsubstituted counterparts, indicating a decisive role for the indole N-H in this activity. nih.gov

| N-1 Substituent | Compound Series | Effect on Activity | Reference |

| Methyl, Ethyl, n-Propyl, Benzyl | 3-Aroylindoles | Retained activity equivalent to N-H analogues | researchgate.netunits.it |

| Alkyl/Benzyl | (3',4',5'-trimethoxyphenyl)-indolyl-propenones | Reduced antiproliferative potency | nih.gov |

| Acetyl | C3-substituted indoles | Lower cytoprotective activity | nih.gov |

Exploration of Core Scaffold Modifications for Optimized Bioactivity

Beyond simple substituent effects, researchers have delved into more fundamental modifications of the this compound scaffold to optimize its biological activity. These strategies include bioisosteric replacements within the indole ring system and modifications to the side chains at the C-3 and C-6 positions.

Bioisosteric Replacements within the Indole Ring System

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. In the context of this compound analogues, replacing the indole core with other heterocyclic or aromatic systems has been explored.

One notable example is the replacement of the indole ring with a naphthalene (B1677914) ring, which is considered a bioisostere. scielo.br This modification aims to retain the essential structural features required for biological activity while potentially altering properties like metabolic stability or receptor affinity. Another approach involves the replacement of the indole with structurally analogous heterocycles like indazoles. rsc.org However, such modifications can significantly impact reactivity and the feasibility of further functionalization. rsc.org The concept of bioisosteric replacement extends to individual atoms as well; for instance, substituting a hydrogen atom with fluorine can lead to significant changes in electronic properties and, consequently, pharmacological activity. u-tokyo.ac.jp

Side Chain Modifications at C-3 and C-6 Positions

Modifying the side chains at the C-3 and C-6 positions of the indole ring provides another powerful tool for fine-tuning biological activity. These modifications can range from simple changes in alkyl chain length to the introduction of complex functional groups.

At the C-3 position, variations in the ethyl group can have a substantial impact. As previously mentioned, the length of the alkyl chain is a critical factor for the activity of some indole derivatives. nih.gov Beyond simple alkyl groups, the introduction of more complex side chains, such as those containing amides or other functional groups, has been investigated to enhance interactions with biological targets.

Modifications at the C-6 position, primarily involving the methoxy group, are also crucial. While the methoxy group itself is often important for activity, its replacement with other substituents can lead to improved properties. For example, in a series of 1-acyl-2-hexylindoles, a 6-methoxy group was found to reduce potency, whereas chloro or bromo substituents at the same position led to an increase in potency. nih.gov These findings highlight the importance of exploring a variety of substituents at the C-6 position to optimize the pharmacological profile of these indole analogues.

| Position | Modification | Effect on Activity | Compound Series | Reference |

| C-3 | Extension of alkyl chain beyond ethyl | Decreased activity | 1H-indole-2-carboxamides | nih.gov |

| C-6 | Replacement of methoxy with chloro or bromo | Increased potency | 1-acyl-2-hexylindoles | nih.gov |

| C-3 | Introduction of various functional groups | Modulated antioxidant and cytoprotective activities | C-3 substituted indole derivatives | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. nih.gov For analogues of this compound, QSAR studies provide a framework for understanding how structural modifications influence their biological effects.

Development of 2D and 3D QSAR Models for Activity Prediction

The development of QSAR models for indole derivatives, including those structurally related to this compound, involves both two-dimensional (2D) and three-dimensional (3D) approaches. These models are built using training sets of molecules with known activities to establish a predictive relationship. pharmacophorejournal.com

2D-QSAR: These models utilize descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors, and molecular walk counts. derpharmachemica.comkg.ac.rs For instance, a study on indole derivatives for hepatitis treatment developed 2D-QSAR models using multiple linear regression (MLR) and support vector machine (SVM) methods. archivepp.com The dataset, consisting of 48 compounds, was split into a training set (38 compounds) and a test set (10 compounds) to build and validate the models. archivepp.com Another 2D-QSAR study on indolealkylamines with β3-adrenergic activity used a Hansch analysis to correlate physicochemical properties like calculated molar refractivity (CMR) and lipophilicity (π) with biological activity. mdpi.com

3D-QSAR: These models consider the three-dimensional structure of the molecules and their spatial properties. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). pku.edu.cnwhiterose.ac.uk These techniques require the alignment of the molecules in a dataset, which is a critical step for generating reliable models. whiterose.ac.ukacs.org

For example, 3D-QSAR studies on melatonin (B1676174) receptor ligands, which share the methoxyindole core with this compound, have been performed using CoMFA. acs.orgnih.gov In one such study, a training set of 48 molecules and a test set of 9 molecules were used to build a CoMFA model. acs.org Similarly, CoMFA and CoMSIA studies on dopamine (B1211576) D2 antagonists based on an indole scaffold were developed using a training set of 18 molecules and a test set of 9. pharmacophorejournal.com These models generate contour maps that visualize the regions where steric, electrostatic, and other fields positively or negatively influence biological activity. nih.gov

The table below summarizes the approaches used in developing QSAR models for various indole analogues.

| QSAR Method | Compound Class | Modeling Technique | Dataset Size (Train/Test) | Reference |

| 2D-QSAR | Indole derivatives for Hepatitis | MLR, SVM | 38 / 10 | archivepp.com |

| 2D-QSAR | (R)-2-((2-(1H-Indol-2-yl)ethyl)amino)-1-phenylethan-1-ol | Hansch Analysis | 19 / 6 | mdpi.com |

| 3D-QSAR | Melatonin Receptor Ligands | CoMFA | 48 / 9 | acs.org |

| 3D-QSAR | Melatonin Receptor Agonists | CoMFA | 64 (Training Set) | nih.gov |

| 3D-QSAR | Indole-based Dopamine D2 Antagonists | CoMFA, CoMSIA | 18 / 9 | pharmacophorejournal.com |

| 3D-QSAR | Amphiphilic Indoles (Antimycobacterial) | Field-based 3D-QSAR | 79 (Total) | researchgate.net |

Identification of Key Physicochemical Descriptors Influencing Activity

A crucial outcome of QSAR studies is the identification of physicochemical descriptors that significantly impact the biological activity of the compounds. These descriptors can be broadly categorized as constitutional, topological, electronic, steric, and hydrophobic.

In 2D-QSAR models of indole derivatives, various descriptors have been found to be influential. For hepatitis inhibitors, key descriptors included:

Constitutional: Mean atomic polarizability (Mp). archivepp.com

2D Autocorrelations: MATS6e (Moran autocorrelation - lag 6 / weighted by atomic Sanderson electronegativities) and GATS8e (Geary autocorrelation - lag 8 / weighted by atomic Sanderson electronegativities). archivepp.com

3D-MoRSE: Mor22v (3D-Molecule Representation of Structures based on electron diffraction - signal 22 / weighted by atomic van der Waals volumes). archivepp.com

GETAWAY: R7v+ (R-GETAWAY, leverage-weighted by atomic van der Waals volumes). archivepp.com

Molecular Properties: MLOGP (Moriguchi octanol-water partition coefficient). archivepp.com

For epiminocyclohepta[b]indoles acting as 5-HT6 antagonists, constitutional descriptors like the number of benzene-like rings (nBnz), number of rings (nCIC), and number of 5-membered rings (nR05) showed a positive correlation with activity, while the number of rotatable bonds (RBN) correlated negatively. derpharmachemica.com

In 3D-QSAR studies, the influence of activity is described by field contributions. For melatonin receptor agonists, CoMFA indicated that steric, electrostatic, and lipophilic fields were significant, with relative contributions of 28%, 35%, and 37%, respectively. nih.gov In a study of D3 receptor selective ligands, CoMFA analysis showed that steric and electrostatic fields contributed 39.3% and 60.7% to the binding affinity, respectively. nih.gov For indole-2-carboxamides as CB1 antagonists, QSAR analysis suggested that the electrostatic potential charges at specific atoms were critical for activity. researchgate.net

The following table lists key descriptors and their influence on the activity of indole analogues from various studies.

| Descriptor Type | Specific Descriptor Example | Influence on Activity | Compound Class / Target | Reference |

| Constitutional | nBnz (number of benzene-like rings) | Positive Correlation | 5-HT6 Antagonists | derpharmachemica.com |

| Constitutional | RBN (number of rotatable bonds) | Negative Correlation | 5-HT6 Antagonists | derpharmachemica.com |

| 2D Autocorrelation | MATS6e | Selected as relevant | Hepatitis Inhibitors | archivepp.com |

| 3D-MoRSE | Mor22v | Selected as relevant | Hepatitis Inhibitors | archivepp.com |

| 3D Field (CoMFA) | Steric Field | 28% Contribution | Melatonin Agonists | nih.gov |

| 3D Field (CoMFA) | Electrostatic Field | 35% Contribution | Melatonin Agonists | nih.gov |

| 3D Field (CoMFA) | Lipophilic Field | 37% Contribution | Melatonin Agonists | nih.gov |

| 3D Field (CoMFA) | Electrostatic Field | 60.7% Contribution | D3R Ligands | nih.gov |

Statistical Validation and Predictive Power of QSAR Models

The reliability and predictive ability of a QSAR model are assessed through rigorous statistical validation. researchgate.netscienceworldjournal.org This involves both internal validation (using the training set) and external validation (using an independent test set). archivepp.comscienceworldjournal.org

Key statistical parameters used for validation include:

Coefficient of Determination (r² or R²): Measures the goodness-of-fit of the model to the training data. Values closer to 1 indicate a better fit. pharmacophorejournal.com

Leave-One-Out Cross-validated Coefficient (q² or Q²LOO): A measure of the internal predictive ability of the model. A q² value greater than 0.5 is generally considered acceptable. nih.govscienceworldjournal.org

External Validation (r²pred or R²pred): Measures the model's ability to predict the activity of compounds in an external test set. This is a crucial test of the model's real-world predictive power. scienceworldjournal.org

Standard Error of Estimate (s or SEE) and Root Mean Square Error (RMSE): Indicate the absolute error in the predicted activity values. archivepp.comresearchgate.net

F-statistic (F): Represents the statistical significance of the regression model. pharmacophorejournal.com

QSAR models developed for indole derivatives have demonstrated significant statistical robustness and predictive power. For example, a 3D-QSAR model for melatonin agonists yielded a q² of 0.62 and an r² of 0.96. nih.gov A study on indole derivatives as anti-hepatitis C inhibitors reported a model with an R² of 0.969, a Q² of 0.612, and an external validation R²pred of 0.815. scienceworldjournal.org Similarly, a CoMSIA model for β3-adrenergic agonists showed a q² of 0.607 and an r²pred of 0.9379. mdpi.com

The table below presents a summary of the statistical validation parameters for several QSAR models developed for indole analogues.

| Compound Class / Target | Model Type | q² (LOO) | r² (Training Set) | r²pred (Test Set) | Reference | | --- | --- | --- | --- | --- | | Melatonin Receptor Ligands | CoMFA | 0.798 | 0.967 | 0.76 | acs.org | | Melatonin Receptor Agonists | CoMFA | 0.62 | 0.96 | - | nih.gov | | Anti-Hepatitis C Indoles | MLR | 0.612 | 0.969 | 0.815 | scienceworldjournal.org | | Hepatitis Inhibitors | SVM | - | 0.993 | 0.844 | archivepp.com | | β3-Adrenergic Agonists | CoMSIA | 0.607 | 0.907 | 0.9379 | mdpi.com | | Dopamine D2 Antagonists | 3D-QSAR | >0.7 | 0.967 | - | pharmacophorejournal.com | | Antimycobacterial Indoles | 3D-QSAR | 0.91 | 0.91 | - | researchgate.net |

These validated QSAR models provide valuable insights into the structure-activity relationships of indole analogues and serve as powerful tools for the rational design of new, more potent compounds. nih.govscienceworldjournal.org

Investigation of Biological Activities and Molecular Mechanisms of 3 Ethyl 6 Methoxy 1h Indole Derivatives

Anticancer and Antiproliferative Activity Research

The quest for novel and effective anticancer agents has led to the exploration of various synthetic compounds, including derivatives of 3-ethyl-6-methoxy-1H-indole. These compounds have shown promise in preclinical studies, exhibiting cytotoxic effects against several cancer cell lines through diverse mechanisms.

Tubulin Polymerization Inhibition Mechanisms

One of the key mechanisms by which certain this compound derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. mdpi.comnih.gov Microtubules, which are dynamic polymers of tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can lead to cell cycle arrest and subsequent apoptosis, making tubulin an attractive target for cancer therapy.

Research has shown that some indole (B1671886) derivatives bind to the colchicine (B1669291) binding site on β-tubulin. mdpi.comnih.govcsic.es This binding prevents the polymerization of tubulin into microtubules, thereby disrupting the formation of the mitotic spindle. As a consequence, cancer cells are arrested in the G2/M phase of the cell cycle. mdpi.comchim.it For instance, a novel series of tubulin inhibitors with an indole-1,2,4-triazole scaffold demonstrated potent inhibition of tubulin polymerization. mdpi.com Similarly, certain 3-aryl-thio and 3-aroyl-1H-indole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov The presence and position of a methoxy (B1213986) group on the indole ring have been found to be critical for the antiproliferative activity of these compounds. mdpi.comnih.govnih.gov

Apoptosis Induction Pathways in Cancer Cells

In addition to disrupting microtubule function, derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells through various signaling pathways. Apoptosis is a crucial process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer.

Studies have indicated that these indole derivatives can trigger apoptosis by activating caspase enzymes, which are key executioners of the apoptotic process. mdpi.com For example, some derivatives have been observed to enhance the activity of caspase-3, a central effector caspase. mdpi.com The induction of apoptosis can also be a consequence of cell cycle arrest at the G2/M phase, as prolonged mitotic arrest can trigger the apoptotic cascade. chim.it Furthermore, some indole derivatives may induce apoptosis by up-regulating the production of reactive oxygen species (ROS), which can lead to cellular damage and trigger cell death pathways. researchgate.net

Inhibition of Cell Proliferation in Specific Cancer Cell Lines

The antiproliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%, have been determined for various derivatives in different cell lines.

For example, certain indole-based chalcone (B49325) derivatives have shown significant activity against HeLa (cervical cancer), HT29 (colon cancer), and MCF-7 (breast cancer) cell lines. nih.gov One particular derivative, compound 9e, which contains a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety, exhibited high potency with IC₅₀ values of 0.37 µM, 0.16 µM, and 0.17 µM against HeLa, HT29, and MCF-7 cells, respectively. nih.gov Other studies have reported the activity of indole derivatives against A549 (lung cancer), HCT116 (colon cancer), and DU145 (prostate cancer) cell lines. mdpi.comarabjchem.orgnih.gov The presence of a methoxy group at the C-6 position of the indole ring has been highlighted as an important factor for potent antiproliferative activity. mdpi.comnih.gov

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Derivative | Cell Line | IC₅₀ (µM) |

| Compound 22a | A549 | Not specified |

| Compound 25a | HeLa | 0.15 ± 0.18 |

| Compound 25a | MCF-7 | 0.38 ± 0.12 |

| Compound 25a | A549 | 0.30 ± 0.13 |

| Compound 9e | HeLa | 0.37 |

| Compound 9e | HT29 | 0.16 |

| Compound 9e | MCF-7 | 0.17 |

Note: The data presented is a selection from various studies and is intended for illustrative purposes. IC₅₀ values can vary depending on the specific derivative and experimental conditions.

Modulation of Tumor Vasculature

The growth and metastasis of solid tumors are highly dependent on angiogenesis, the formation of new blood vessels. Targeting the tumor vasculature is a promising anticancer strategy. nih.govacs.org Some derivatives of this compound have demonstrated the ability to modulate the tumor vasculature, acting as vascular disrupting agents (VDAs). acs.orgresearchgate.net

These compounds can cause a rapid and selective collapse of the established tumor blood vessels, leading to a shutdown of blood flow to the tumor. This results in extensive tumor necrosis and inhibits tumor growth. The mechanism of action of these VDAs often involves the destabilization of the endothelial cell cytoskeleton by inhibiting tubulin polymerization, which is similar to their direct anticancer effects on tumor cells. acs.org By disrupting the tumor's blood supply, these agents can overcome some of the challenges associated with conventional chemotherapy, such as poor drug penetration into the tumor core.

Anti-inflammatory Activity Studies

Inflammation is a complex biological response that is implicated in various diseases, including cancer. nih.gov Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major therapeutic strategy for treating inflammatory conditions.

Cyclooxygenase (COX) Isoenzyme Inhibition (COX-1, COX-2)

Derivatives of this compound have been investigated for their ability to inhibit the two main isoforms of the COX enzyme: COX-1 and COX-2. nih.govnih.govrsc.org COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, while COX-2 is typically induced during inflammation. mdpi.com

Some indole derivatives have shown selective inhibition of COX-2 over COX-1. nih.govtandfonline.com This selectivity is a desirable property for anti-inflammatory drugs, as the inhibition of COX-1 is associated with gastrointestinal side effects. mdpi.comtandfonline.com For instance, a series of 2,3-diaryl-substituted indoles were found to be inhibitors of the COX-2 enzyme in the low micromolar range. rsc.org The anti-inflammatory activity of these compounds is attributed to their ability to block the production of prostaglandins, which are pro-inflammatory mediators. nih.gov

Table 2: COX Inhibitory Activity of Selected Indole Derivatives

| Derivative | Target | IC₅₀ (µM) | Selectivity (COX-1/COX-2) |

| Compound 3g | COX-2 | Inhibition at 0.1 µM | Also inhibits COX-1 |

| Compound S3 | COX-2 | Not specified | Selective for COX-2 |

Note: The data presented is a selection from various studies and is intended for illustrative purposes. The inhibitory activity and selectivity can vary depending on the specific derivative and the assay used.

Investigation of Inflammatory Cascade Modulation

Derivatives of this compound have been investigated for their anti-inflammatory properties. Research has shown that certain indole derivatives can modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways. mdpi.com For instance, the compound 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) has demonstrated significant anti-inflammatory and antioxidant activities. nih.gov It has been shown to protect against cisplatin-induced organ injury by modulating antioxidant stress and regulating inflammatory signaling pathways, including NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α. nih.gov

Another study synthesized a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives and evaluated their anti-inflammatory activity. nih.gov The compounds with 3-nitrophenyl, 4-nitrophenyl, and 3,4,5-trimethoxyphenyl substitutions showed significant anti-inflammatory effects. nih.gov Specifically, the 3-nitrophenyl substituted compound was found to selectively inhibit COX-2 expression, suggesting a potential for gastric-sparing anti-inflammatory effects. nih.gov Furthermore, some indole derivatives have been found to inhibit the generation of IL-1. chim.it The indirubin (B1684374) derivative 6-bromoindirubin-3′-glycerol-oxime ether (6BIGOE) has also been shown to modulate inflammatory cytokine and prostaglandin (B15479496) release. nih.gov

Table 1: Anti-inflammatory Activity of Selected Indole Derivatives

| Compound | Activity | Key Findings |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) | Anti-inflammatory, Antioxidant | Modulates NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α pathways. nih.gov |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide | Anti-inflammatory | Showed 61.99% inhibition of inflammation after 2 hours. nih.gov |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(4-nitrophenyl) methylidene] acetohydrazide | Anti-inflammatory | Showed 62.69% inhibition of inflammation after 2 hours. nih.gov |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3,4,5-trimethoxyphenyl) methylidene] acetohydrazide | Anti-inflammatory | Showed 60.10% inhibition of inflammation after 2 hours. nih.gov |

| 6-bromoindirubin-3′-glycerol-oxime ether (6BIGOE) | Anti-inflammatory | Modulates inflammatory cytokine and prostaglandin release. nih.gov |

Antimicrobial and Antifungal Activity Assessment

Indole derivatives are recognized for their broad-spectrum antimicrobial activities against various pathogenic microorganisms. asm.orgijpsjournal.com

Studies have demonstrated the efficacy of indole derivatives against both Gram-positive and Gram-negative bacteria. For example, certain indole-triazole derivatives have shown significant antibacterial activity against S. aureus, Methicillin-resistant S. aureus (MRSA), E. coli, and B. subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.govturkjps.org One indole-triazole derivative, in particular, demonstrated excellent activity against MRSA, surpassing the effectiveness of ciprofloxacin. nih.govturkjps.org

A series of 3-substituted-6-(3-ethyl-4-methylanilino)uracils were synthesized and showed potent inhibition of the bacterial DNA polymerase IIIC, with some compounds exhibiting strong antibacterial activity against Gram-positive organisms. researchgate.net Additionally, some synthetic indole derivatives have been found to be effective against multidrug-resistant Gram-positive bacteria by inhibiting respiratory metabolism and disrupting membrane potential. nih.gov

Table 2: Antibacterial Activity of Selected Indole Derivatives

| Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

| Indole-triazole | S. aureus | 6.25 µg/mL | nih.govturkjps.org |

| Indole-triazole | MRSA | 6.25 µg/mL | nih.govturkjps.org |

| Indole-triazole | E. coli | 6.25 µg/mL | nih.govturkjps.org |

| Indole-triazole | B. subtilis | 6.25 µg/mL | nih.govturkjps.org |

| 3-substituted-6-(3-ethyl-4-methylanilino)uracils | Gram-positive organisms | 0.125-10 µg/mL | researchgate.net |

Indole derivatives have also shown promising antifungal activity. ijpsjournal.com For instance, 6-methoxy-1H-indole-2-carboxylic acid, produced by Bacillus toyonensis, has demonstrated antifungal action against Candida albicans and Aspergillus niger. nih.gov Studies on indole-triazole derivatives revealed excellent antifungal activity against C. krusei and moderate activity against C. albicans, with some compounds being more effective than the standard drug fluconazole. nih.govturkjps.org The MIC values for some of the most effective compounds against C. albicans were as low as 3.125 µg/mL. nih.govturkjps.org Another study also reported the antifungal activity of certain indole derivatives against C. albicans and A. niger. ijpsr.com

Table 3: Antifungal Activity of Selected Indole Derivatives

| Derivative Type | Fungal Strain | Activity (MIC) | Reference |

| 6-methoxy-1H-indole-2-carboxylic acid | Candida albicans | - | nih.gov |

| 6-methoxy-1H-indole-2-carboxylic acid | Aspergillus niger | - | nih.gov |

| Indole-triazole | Candida albicans | 3.125 µg/mL | nih.govturkjps.org |

| Indole-triazole | Candida krusei | - | nih.govturkjps.org |

While the provided information primarily focuses on Mycobacterium tuberculosis, the broader class of indole derivatives has been extensively studied for antitubercular properties. acs.orgrsc.orgresearchgate.net For instance, indole-2-carboxamides have been identified as a promising class of compounds against M. tuberculosis, including drug-resistant strains. acs.orgrsc.org The introduction of a methoxy group at the C-6 position of the indole ring has been shown to enhance anti-TB activity. acs.org Specifically, one derivative with a 6-methoxy substituent exhibited a MIC of 0.77 μM against M. tuberculosis. acs.org Although direct data on Mycobacterium abscessus is not available in the provided search results, the potent activity against the closely related M. tuberculosis suggests potential for further investigation.

Indole derivatives have been recognized for their potential as antiviral agents. rjptonline.orgnih.govresearchgate.net Research has explored their efficacy against viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govnih.gov A series of ethyl 1H-indole-3-carboxylate derivatives were synthesized and evaluated for their anti-HCV activity, with some compounds showing strong effects. nih.gov Specifically, one derivative demonstrated a higher selectivity index of inhibition on viral entry and replication compared to the lead compound Arbidol. nih.gov Indole derivatives are known to act as reverse transcriptase inhibitors, which is a key mechanism in combating HIV. nih.gov

The antimicrobial action of indole derivatives is believed to involve multiple mechanisms. asm.org One proposed mechanism is the disruption of the microbial cell membrane integrity. asm.orgnih.gov Additionally, some indole derivatives are thought to target bacterial DNA. asm.org In the context of antibacterial activity, certain synthetic indole derivatives inhibit the respiratory metabolism of bacteria. nih.gov For antifungal action, it is suggested that these compounds target specific enzymes, such as fungal cytochrome P-450 enzymes, which is a known mechanism for azole antifungal agents. nih.gov The introduction of different substituent groups on the indole ring can lead to variations in activity, indicating that both the core indole structure and its side chains are crucial for their antimicrobial effects. ijpsjournal.comnih.gov

Anticholinesterase Activity Evaluation

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy, notably for Alzheimer's disease (AD). tandfonline.comnih.gov This approach aims to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. tandfonline.com Indole-based structures are frequently incorporated into cholinesterase inhibitors, with the indole ring often playing a role in binding to the enzyme's active site. nih.gov

Derivatives featuring the indole moiety have been evaluated for their ability to inhibit AChE. For instance, a series of 4-amino-1H-indole-6-carboxamide derivatives demonstrated notable in vitro inhibitory activity against AChE. researchgate.net In one study, compounds 7k and 7o, which feature 3,4-difluoro and 3,4,5-trimethoxy substitutions on an aromatic ring attached to the indole core, showed significant potency, with IC50 values of 1.10±0.04 µM and 1.32±0.12 µM, respectively. researchgate.net

Similarly, tacrine-indole hybrids have been designed as multitarget-directed ligands for AD. nih.gov These compounds combine the known AChE inhibitor tacrine (B349632) with an indole moiety. nih.gov The indole ring in such hybrids can contribute to binding at the peripheral anionic site of the enzyme. nih.gov Compound 3c from this series was a potent AChE inhibitor with an IC50 value of 25 nM. nih.gov Another study on rhodanine (B49660) derivatives found that compound 3f exhibited an IC50 value of 27.39 µM against AChE. nanobioletters.com While many indole derivatives show promise, some, like the benzothiazolone derivative M13 (which contains a 6-methoxy indole group), exhibit weaker activity against AChE compared to BChE. mdpi.comresearchgate.net

Table 1: AChE Inhibitory Activity of Selected Indole Derivatives This is an interactive table. Click on the headers to sort the data.

| Compound | Description | AChE IC50 | Citation |

|---|---|---|---|

| 7k | 4-amino-1H-indole-6-carboxamide derivative (3,4-difluoro substitution) | 1.10 µM | researchgate.net |

| 7o | 4-amino-1H-indole-6-carboxamide derivative (3,4,5-trimethoxy substitution) | 1.32 µM | researchgate.net |

| 3c | Tacrine-indole hybrid | 25 nM | nih.gov |

| 3f | Rhodanine derivative | 27.39 µM | nanobioletters.com |

BChE has emerged as a significant therapeutic target for AD, as its proportion relative to AChE increases in the later stages of the disease. nih.govmdpi.com Many indole-based compounds have shown a preference for inhibiting BChE over AChE. mdpi.comresearchgate.net